molecular formula C42H80O7 B12643993 1,4-Anhydro-D-glucitol distearate CAS No. 26446-39-9

1,4-Anhydro-D-glucitol distearate

Cat. No.: B12643993
CAS No.: 26446-39-9
M. Wt: 697.1 g/mol
InChI Key: RISFDIQRSIKVAS-FOGKZQIUSA-N
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Description

1,4-Anhydro-D-glucitol distearate is a chemical compound with the molecular formula C42H80O7 and a molecular weight of 697.08 g/mol . It is a derivative of D-glucitol (sorbitol) and is characterized by the presence of two stearate groups attached to the 1,4-anhydro-D-glucitol backbone. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Anhydro-D-glucitol distearate can be synthesized through the esterification of 1,4-anhydro-D-glucitol with stearic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions with an excess of stearic acid to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated to a specific temperature, usually around 150-180°C, and maintained under these conditions for several hours. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Anhydro-D-glucitol distearate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: 1,4-Anhydro-D-glucitol and stearic acid.

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: 1,4-Anhydro-D-glucitol.

Mechanism of Action

The mechanism of action of 1,4-anhydro-D-glucitol distearate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes involved in carbohydrate metabolism, influencing various metabolic pathways. The compound’s ester groups can also interact with cell membranes, affecting membrane fluidity and permeability .

Properties

CAS No.

26446-39-9

Molecular Formula

C42H80O7

Molecular Weight

697.1 g/mol

IUPAC Name

[(3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-4-octadecanoyloxyoxolan-3-yl] octadecanoate

InChI

InChI=1S/C42H80O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(45)48-38-36-47-41(37(44)35-43)42(38)49-40(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-44H,3-36H2,1-2H3/t37-,38+,41-,42-/m1/s1

InChI Key

RISFDIQRSIKVAS-FOGKZQIUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCCCC)[C@@H](CO)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCCCCCC)C(CO)O

Origin of Product

United States

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